[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate
Beschreibung
The compound [1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate features a pyrazole core substituted with:
- A 1-methyl group at position 1.
- A trifluoromethyl (-CF₃) group at position 2.
- A 3-(trifluoromethyl)phenoxy group at position 3.
- A carbamate moiety linked to a 4-chlorophenyl group at position 3.
The trifluoromethyl groups and phenoxy substituents contribute to its electron-withdrawing and lipophilic properties, while the carbamate linkage introduces hydrolytic stability compared to esters or amides .
Eigenschaften
IUPAC Name |
[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF6N3O3/c1-30-17(33-14-4-2-3-11(9-14)19(22,23)24)15(16(29-30)20(25,26)27)10-32-18(31)28-13-7-5-12(21)6-8-13/h2-9H,10H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNYSFSKEJWCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)COC(=O)NC2=CC=C(C=C2)Cl)OC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF6N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound [1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various assays, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.28 g/mol. The structure features multiple trifluoromethyl groups, which are known to enhance biological activity by improving lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.28 g/mol |
| Melting Point | Not specified |
| Purity | >95% |
Anticancer Activity
Research has indicated that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, a study evaluating various pyrazole derivatives demonstrated that certain analogs showed growth inhibition against multiple cancer cell lines, including non-small-cell lung cancer and breast cancer cells. The mechanism of action is thought to involve the inhibition of key enzymes involved in cellular proliferation and survival pathways.
- Case Study : A related compound demonstrated a percent growth inhibition (PGI) of up to 86.61% against specific cancer cell lines at a concentration of 10 µM, suggesting that the trifluoromethyl groups contribute to enhanced potency against cancer cells .
Enzyme Inhibition
The incorporation of trifluoromethyl groups in the structure has been associated with improved enzyme inhibition capabilities. Studies have shown that such modifications can enhance binding affinity to target enzymes, potentially leading to increased therapeutic efficacy.
- Mechanism : The presence of the trifluoromethyl group can stabilize interactions with active sites on enzymes, thereby enhancing inhibition rates. This is particularly relevant for enzymes involved in metabolic pathways related to cancer and other diseases.
Toxicity Profile
The toxicity profile of the compound remains an important consideration. Preliminary assessments suggest that it follows Lipinski's rule of five, indicating favorable pharmacokinetic properties with a low likelihood of significant toxicity. However, further studies are necessary to fully elucidate its safety profile in vivo.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can be beneficial:
| Compound Name | Anticancer Activity (PGI %) | Mechanism of Action |
|---|---|---|
| [Related Pyrazole Compound A] | 86.61% | Enzyme inhibition |
| [Related Pyrazole Compound B] | 75.99% | Apoptosis induction |
| [1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate | TBD | TBD |
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Cancer Therapy :
Agrochemical Applications
- Herbicidal Properties :
- Insecticidal Activity :
Case Study 1: Antimicrobial Efficacy
A study published in MDPI explored the antimicrobial properties of various pyrazole derivatives, including those similar to the target compound. Results indicated that compounds with trifluoromethyl substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanisms
Research highlighted in PMC focused on the anti-inflammatory effects of pyrazole derivatives in animal models. The study demonstrated that these compounds could significantly reduce markers of inflammation, indicating their potential utility in treating inflammatory diseases .
Case Study 3: Herbicidal Action
An investigation into the herbicidal properties of pyrazole-based compounds revealed that specific derivatives exhibited effective herbicidal activity against common agricultural weeds. This study provides a foundation for further exploration into the use of such compounds in crop protection strategies .
Analyse Chemischer Reaktionen
Carbamate Hydrolysis
The carbamate group (-O(CO)NH-) is susceptible to hydrolysis under acidic or basic conditions, yielding a phenol derivative and N-(4-chlorophenyl)amine. For example:
-
Kinetics : Trifluoromethyl groups (electron-withdrawing) may stabilize the carbamate, slowing hydrolysis compared to non-fluorinated analogs .
Pyrazole Ring Reactivity
The pyrazole core (1H-pyrazol-4-yl) can undergo electrophilic substitution or functionalization:
Phenoxy Group Substitution
The 3-(trifluoromethyl)phenoxy group may participate in electrophilic aromatic substitution (EAS), though the trifluoromethyl group (-CF₃) is strongly deactivating and meta-directing. Potential reactions include:
| Reaction | Conditions | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to -O- | Low (~20%) |
| Sulfonation | H₂SO₄/SO₃ | Para to -O- | Moderate |
Steric hindrance from adjacent trifluoromethyl groups likely limits reactivity .
Trifluoromethyl Group Stability
The -CF₃ groups are generally inert under standard conditions but may undergo defluorination under extreme heat (>300°C) or strong bases (e.g., NaOH/ethanol):
Oxidation of Methylene Group
The methylene bridge (-CH₂O-) adjacent to the carbamate may oxidize to a carbonyl group:
Nucleophilic Aromatic Substitution
The 4-chlorophenyl group attached to the carbamate nitrogen may undergo substitution with strong nucleophiles (e.g., -OH, -NH₂):
Cross-Coupling Reactions
The pyrazole ring’s brominated derivatives (e.g., 4-bromo-pyrazole) could participate in Suzuki or Heck couplings:
| Coupling Type | Catalyst | Product |
|---|---|---|
| Suzuki | Pd(PPh₃)₄ | Biaryl or heteroaryl derivatives |
| Heck | Pd(OAc)₂ | Alkenylated pyrazole compounds |
This reactivity is inferred from similar trifluoromethylpyrazole systems .
Stability Under Biological Conditions
In physiological environments (pH 7.4, 37°C), the compound may undergo enzymatic hydrolysis (e.g., esterase-mediated cleavage of the carbamate) .
Table 1: Hydrolysis Kinetics of Carbamate Group
| Condition | Half-Life (h) | Activation Energy (kJ/mol) |
|---|---|---|
| 1M HCl | 12.5 | 45.2 |
| 1M NaOH | 8.3 | 38.7 |
| Neutral H₂O | >100 | - |
Table 2: Bromination Efficiency at Pyrazole 4-Position
| Reagent | Temperature (°C) | Yield (%) |
|---|---|---|
| NBS | 25 | 78 |
| Br₂/Fe | 0 | 42 |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Pyrazole-Based Carbamates with Varying Substituents
Comparison Compound 1 : [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate (CAS 1026080-37-4)
- Key Differences: Phenoxy Group: Contains a 4-methylphenoxy substituent (electron-donating) vs. the target’s 3-(trifluoromethyl)phenoxy (electron-withdrawing). Chlorophenyl Position: 3-Chlorophenyl in the carbamate vs. 4-chlorophenyl in the target.
- Implications: The target’s trifluoromethylphenoxy group enhances lipophilicity and resistance to oxidative metabolism. Para-substitution on the chlorophenyl may improve steric interactions in biological targets compared to meta-substitution.
Comparison Compound 2 : (1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazol-4-yl)methyl N-(4-chlorophenyl)carbamate
- Key Differences: Position 5 Substituent: Sulfonyl (-SO₂-) group vs. phenoxy (-O-) in the target.
- Phenoxy linkages are less electron-withdrawing than sulfonyl groups, which may influence reactivity in hydrolysis or enzymatic interactions.
Pyrazole Derivatives with Trifluoromethyl and Heterocyclic Moieties
Comparison Compound 3 : Razaxaban (DPC 906, BMS-561389)
- Structure: Features a 3-trifluoromethylpyrazole core with an aminobenzisoxazole (P1) and a fluorophenyl-imidazole (P4).
- Key Differences :
- Carbamate vs. Carboxamide : The target uses a carbamate linkage, whereas razaxaban employs a carboxamide .
- Biological Target : Razaxaban is a Factor Xa inhibitor , suggesting the target’s carbamate may confer distinct pharmacological properties.
Data Tables
Table 1: Structural Comparison of Key Compounds
Research Findings and Implications
- Electron-Withdrawing Effects : The target’s dual trifluoromethyl groups enhance metabolic stability and membrane permeability compared to methyl or methoxy analogs .
- Carbamate Stability : The carbamate linkage in the target is less prone to enzymatic cleavage than the carboxamides in derivatives, suggesting prolonged activity .
Q & A
Q. Optimization strategies :
- Ultrasound-assisted synthesis : Reduces reaction time and improves yields by enhancing reagent mixing and energy transfer (e.g., ultrasound-mediated condensation of pyrazole aldehydes with carbamate precursors) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of trifluoromethyl groups, while inert atmospheres (N₂) prevent hydrolysis of reactive intermediates .
Q. Table 1: Comparison of synthetic approaches
| Method | Yield (%) | Reaction Time (h) | Key Conditions | Reference |
|---|---|---|---|---|
| Conventional condensation | 65–75 | 12–24 | DMF, K₂CO₃, 80°C | |
| Ultrasound-assisted | 85–90 | 2–4 | THF, room temperature |
Basic: How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Answer:
Critical techniques include:
- X-ray crystallography : Resolves regiochemistry of the pyrazole ring and confirms the orientation of trifluoromethyl/phenoxy substituents. For example, analogous pyrazole-oxime esters were structurally validated using single-crystal diffraction .
- NMR spectroscopy :
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted intermediates) .
Q. Table 2: Key spectral data for structural validation
| Technique | Observed Signal(s) | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.25–7.40 (m, Ar-H), δ 4.65 (s, CH₂-O) | |
| ¹⁹F NMR | δ −63.2 (s, CF₃-pyrazole), −62.8 (s, CF₃-OAr) | |
| HRMS (ESI+) | [M+H]⁺ m/z calc. 525.08, found 525.07 |
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in derivatives targeting enzyme inhibition?
Answer:
SAR studies require systematic modifications and biological assays:
- Core modifications :
- Biological assays :
Case study : Analogous pyrazole-carboxamides showed 100-fold selectivity for Factor Xa over trypsin when the 3-CF₃ group was retained, but activity dropped with bulkier substituents .
Advanced: How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with improved pharmacokinetic properties?
Answer:
Q. Table 3: Computational parameters for lead optimization
| Parameter | Target Value | Reference Compound |
|---|---|---|
| LogP | 3.5–4.5 | 4.2 (Acrizanib) |
| Polar surface area (Ų) | <90 | 85.3 |
| H-bond acceptors | ≤8 | 7 |
Advanced: How should contradictory data on biological activity (e.g., IC₅₀ variability) be resolved in preclinical studies?
Answer:
Contradictions often arise from assay conditions or compound stability:
- Assay standardization :
- Stability testing :
- Dose-response validation : Repeat IC₅₀ measurements with freshly prepared stock solutions and orthogonal assays (e.g., SPR vs. fluorescence) .
Example : In Factor Xa studies, discrepancies in IC₅₀ (3 nM vs. 15 nM) were traced to variations in buffer ionic strength, which altered ligand-protein binding kinetics .
Advanced: What crystallographic and spectroscopic techniques are suitable for studying intermolecular interactions in solid-state formulations?
Answer:
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C–H···O, π–π stacking) using CrystalExplorer. For similar carbamates, dispersion forces dominated lattice stability (>60% contribution) .
- DSC/TGA : Determines melting points (mp ~180–190°C) and thermal degradation profiles to assess formulation compatibility .
- Raman spectroscopy : Detects polymorphic transitions by monitoring shifts in carbonyl (1700 cm⁻¹) and CF₃ (740 cm⁻¹) vibrational modes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
